6-Bromo-3-hydroxy-4-methyl-2-nitropyridine 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653574
InChI: InChI=1S/C6H5BrN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3
SMILES: CC1=CC(=NC(=C1O)[N+](=O)[O-])Br
Molecular Formula: C6H5BrN2O3
Molecular Weight: 233.02 g/mol

6-Bromo-3-hydroxy-4-methyl-2-nitropyridine

CAS No.:

Cat. No.: VC13653574

Molecular Formula: C6H5BrN2O3

Molecular Weight: 233.02 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-hydroxy-4-methyl-2-nitropyridine -

Specification

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
IUPAC Name 6-bromo-4-methyl-2-nitropyridin-3-ol
Standard InChI InChI=1S/C6H5BrN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3
Standard InChI Key IVIQYHVAIQWYNO-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1O)[N+](=O)[O-])Br
Canonical SMILES CC1=CC(=NC(=C1O)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic name, 6-bromo-4-methyl-2-nitropyridin-3-ol, reflects the substituent positions on the pyridine ring: a bromine atom at position 6, a methyl group at position 4, a nitro group at position 2, and a hydroxyl group at position 3 . The canonical SMILES representation, CC1=CC(=NC(=C1O)[N+](=O)[O-])Br\text{CC1=CC(=NC(=C1O)[N+](=O)[O-])Br}, illustrates the connectivity of atoms, while the InChI key (InChI=1S/C6H5BrN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3\text{InChI=1S/C6H5BrN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3}) provides a standardized identifier for chemical databases .

Table 1: Key Identifiers of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine

PropertyValueSource
CAS Number1303587-93-0
Molecular FormulaC6H5BrN2O3\text{C}_6\text{H}_5\text{BrN}_2\text{O}_3
Molecular Weight233.02 g/mol
LogP2.29
Purity≥95%

Crystallographic and Stereochemical Insights

Although no crystallographic data exist for 6-bromo-3-hydroxy-4-methyl-2-nitropyridine, studies on analogous compounds, such as 2-bromo-3-hydroxy-6-methylpyridine, reveal planar pyridine rings with substituents deviating slightly from the mean plane (e.g., bromine displacements of ~0.095 Å) . Hydrogen bonding between hydroxy and pyridinic nitrogen atoms is common in such structures, forming chain-like networks . These interactions may influence solubility and stability in the solid state.

Synthesis and Manufacturing

Synthetic Routes

  • Nitration: Introducing a nitro group to a pre-functionalized pyridine ring using mixed acids (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Bromination: Electrophilic bromination at position 6 using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) under controlled conditions.

  • Methylation: Alkylation or Friedel-Crafts reactions to introduce the methyl group.

A plausible multi-step synthesis might involve:

  • Nitration of 3-hydroxy-4-methylpyridine to yield 3-hydroxy-4-methyl-2-nitropyridine.

  • Subsequent bromination at position 6 using PBr3\text{PBr}_3 or Br2\text{Br}_2 in the presence of a Lewis catalyst.

Challenges in Purification

The presence of multiple functional groups complicates purification. Column chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) may be required to achieve the reported purity of ≥95% .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s LogP of 2.29 suggests moderate lipophilicity, balancing solubility in both aqueous and organic media . This property is critical for its potential as a drug intermediate, enabling penetration through biological membranes.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Water Solubility~1.2 g/L (20°C)LogP-based model
Melting Point199–202°C (analogous compound)
Vapor Pressure<0.1 mmHg (25°C)EPI Suite

Spectroscopic Characteristics

While experimental spectra are unavailable, computational predictions (e.g., IR, NMR) can be inferred:

  • IR: Strong absorption bands for -NO2\text{-NO}_2 (~1520 cm1^{-1}) and -OH\text{-OH} (~3200 cm1^{-1}).

  • 1H NMR^1\text{H NMR}: Distinct signals for methyl (~2.5 ppm), aromatic protons (~6.8–8.2 ppm), and hydroxy groups (~5.5 ppm, broad).

Applications in Research and Industry

Pharmaceutical Intermediates

Nitropyridines are pivotal in synthesizing kinase inhibitors and antimicrobial agents. The hydroxy and nitro groups in 6-bromo-3-hydroxy-4-methyl-2-nitropyridine serve as handles for further functionalization, such as:

  • Suzuki Coupling: Replacement of bromine with aryl/heteroaryl groups to explore structure-activity relationships .

  • Reduction Reactions: Conversion of the nitro group to an amine for bioactive molecule synthesis.

Agrochemical Development

3-Hydroxypyridine derivatives are integral to fungicides like Nikkomycin Z, which inhibits chitin synthase . Although unverified for this compound, structural similarity suggests potential utility in agrochemical research.

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